5-Bromo-2-isopropoxyisonicotinaldehyde
Description
5-Bromo-2-isopropoxyisonicotinaldehyde (CAS No. 1289135-80-3) is a halogenated aromatic aldehyde with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 243.9 g/mol. Its structure features:
- A pyridine ring substituted at position 5 with bromine.
- An isopropoxy group at position 2.
- An aldehyde functional group at position 4.
This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive aldehyde group for condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXBYQZTUQBDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isopropoxyisonicotinaldehyde typically involves the bromination of 2-isopropoxyisonicotinaldehyde. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol . The methanol acts as a nucleophilic reagent, facilitating the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Bromo-2-isopropoxyisonicotinic acid.
Reduction: 5-Bromo-2-isopropoxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-isopropoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating binding to the target molecule and modulating its activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical differences between 5-Bromo-2-isopropoxyisonicotinaldehyde and related compounds:
Impact of Substituents and Functional Groups
- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines), while carboxylic acid derivatives (e.g., 5-Bromo-2-hydroxyisonicotinic acid) are more suited for salt formation or amide coupling .
- Halogen Position : Bromine at position 5 (target compound) vs. position 3 (3-Bromo-5-fluoroisonicotinaldehyde) alters electronic effects on the pyridine ring, influencing reactivity in electrophilic substitutions .
- Oxygen-Containing Groups : The isopropoxy group in the target compound provides steric hindrance, reducing accessibility to the aldehyde compared to smaller substituents like hydroxy or chloro groups .
Physicochemical Properties
- Lipophilicity : The isopropoxy group increases lipophilicity (logP ≈ 2.1) compared to polar derivatives like 5-Bromo-2-hydroxyisonicotinic acid (logP ≈ 1.3) .
- Melting Points : Aldehydes typically have lower melting points than carboxylic acids. For example, 5-Bromo-2-chloroisonicotinic acid (mp: 180–182°C) vs. the target compound (estimated mp: 90–100°C) .
Research Findings and Trends
- Reactivity Trends : Fluorinated analogs (e.g., 3-Bromo-5-fluoroisonicotinaldehyde) exhibit higher electrophilicity at the aldehyde group due to fluorine’s electron-withdrawing effect .
- Safety Profiles : Carboxylic acid derivatives (e.g., 5-Bromo-2-hydroxyisonicotinic acid) are generally less volatile and safer to handle than aldehydes, which may pose inhalation risks .
Biological Activity
5-Bromo-2-isopropoxyisonicotinaldehyde is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. It is recognized for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions, making it a valuable compound in both academic research and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the aldehyde group plays a crucial role in these interactions, facilitating binding to target molecules and modulating their activity. The compound's unique structure allows it to engage in various biochemical pathways, which can influence cellular processes related to disease mechanisms, particularly in cancer and inflammation.
Biological Applications
This compound has been studied for several biological applications:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially impacting metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit DNA topoisomerases, which are critical in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further antimicrobial research.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxyisonicotinaldehyde | Similar core structure | Moderate enzyme inhibition |
| 5-Bromo-2-ethoxyisonicotinaldehyde | Similar core structure | Limited antibacterial activity |
| 5-Bromo-2-propoxyisonicotinaldehyde | Similar core structure | Enhanced anticancer properties |
The uniqueness of this compound lies in its isopropoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness enhances its effectiveness in specific applications where selectivity is crucial.
Case Study Insights
Recent studies have highlighted the biological effects of this compound through various experimental models. For instance:
- In vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits certain cancer cell lines by disrupting their growth mechanisms.
- Animal Models : In vivo studies indicated a reduction in tumor size when treated with this compound, suggesting its potential as an anticancer agent.
These findings underscore the need for further research to elucidate the precise mechanisms through which this compound exerts its biological effects.
Research Findings Summary
Research has consistently shown that:
- The compound interacts with key enzymes involved in metabolic pathways.
- Its structural features contribute to its ability to modulate biological activity effectively.
- The bromine atom enhances its reactivity, making it suitable for further chemical modifications aimed at improving efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
